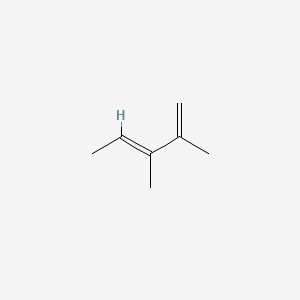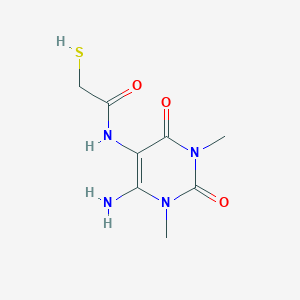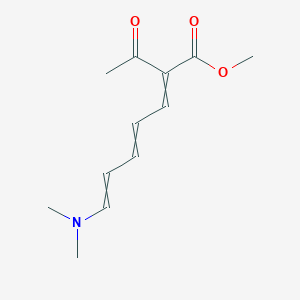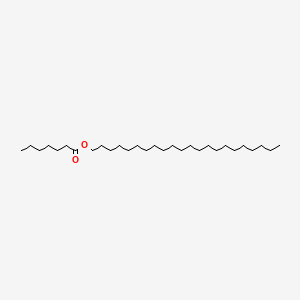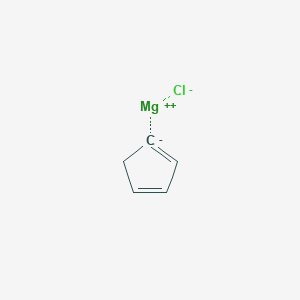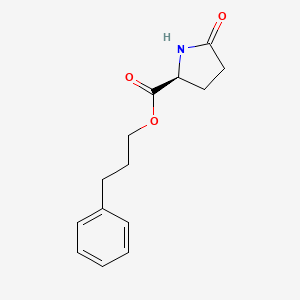
3-Phenylpropyl 5-oxoprolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Phenylpropyl 5-oxoprolinate involves several steps. One common method includes the reaction of 3-phenylpropylamine with 5-oxoproline under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis process while maintaining quality and efficiency .
Análisis De Reacciones Químicas
3-Phenylpropyl 5-oxoprolinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Phenylpropyl 5-oxoprolinate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-Phenylpropyl 5-oxoprolinate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
3-Phenylpropyl 5-oxoprolinate can be compared with other similar compounds, such as:
5-oxoproline: An intermediate metabolite in the glutathione cycle.
3-phenylpropanol: Used in foods, beverages, and cosmetics as a fragrance ingredient.
The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
60555-56-8 |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
3-phenylpropyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-13-9-8-12(15-13)14(17)18-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)/t12-/m0/s1 |
Clave InChI |
SOIVJGYTVHDYQH-LBPRGKRZSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)OCCCC2=CC=CC=C2 |
SMILES canónico |
C1CC(=O)NC1C(=O)OCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


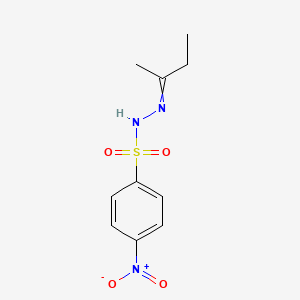
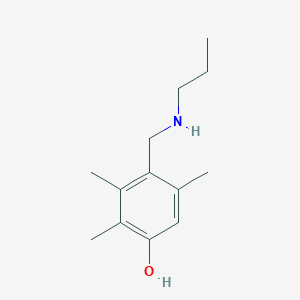
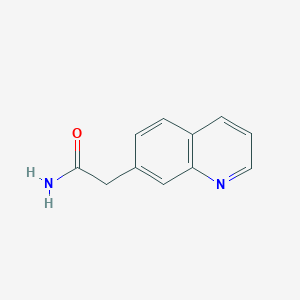
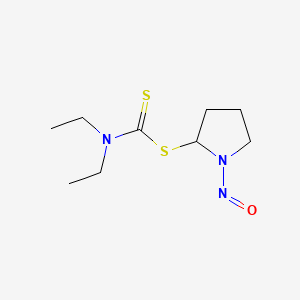
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
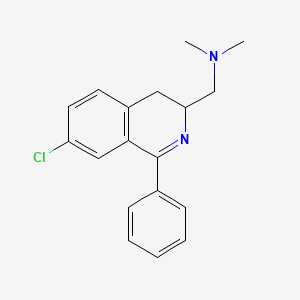
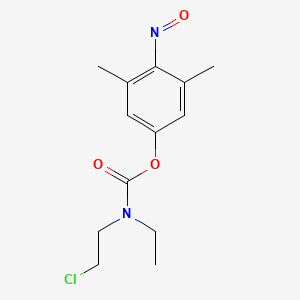
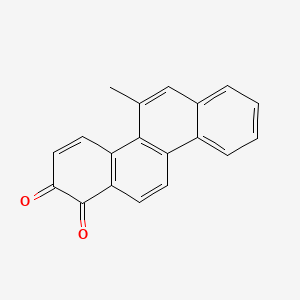
![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
